(2S,4R)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid
Description
This compound is a fluorinated pyrrolidine derivative protected by a 9-fluorenylmethyloxycarbonyl (Fmoc) group. It features a stereochemically defined (2S,4R) configuration and a 4-fluorophenyl substituent at the pyrrolidine ring. The Fmoc group renders it valuable in solid-phase peptide synthesis (SPPS), where it acts as a temporary protecting group for amines.
Properties
IUPAC Name |
(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-(4-fluorophenyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22FNO4/c27-18-11-9-16(10-12-18)17-13-24(25(29)30)28(14-17)26(31)32-15-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-12,17,23-24H,13-15H2,(H,29,30)/t17-,24-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWELRINJEZDZES-XDHUDOTRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22FNO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations at the Pyrrolidine 4-Position
The 4-position substituent critically impacts physicochemical properties and applications. Below are key analogues:
Hydroxyl Substituent
- Compound : (2S,4S)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-hydroxypyrrolidine-2-carboxylic acid
- CAS No.: 189249-10-3
- Molecular Weight : 353.37 g/mol
- Key Differences :
Trifluoromethyl Substituent
- Compound : (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(trifluoromethyl)pyrrolidine-2-carboxylic acid
- CAS No.: 2549171-72-2
- Molecular Weight : 405.37 g/mol
Azido Substituent
- Compound : (2R,4S)-4-azido-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-2-carboxylic acid
- CAS No.: 2137142-63-1
- Molecular Weight : 378.4 g/mol
- Key Differences: The azido (-N3) group enables click chemistry applications, such as conjugation with alkynes via Huisgen cycloaddition.
tert-Butoxy Substituent
- Compound : (2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(tert-butoxy)pyrrolidine-2-carboxylic acid
- CAS No.: 122996-47-8
- Molecular Weight : 409.47 g/mol
- Key Differences :
Stereochemical Variations
(2S,4S) vs. (2S,4R) Configuration
- The (2S,4R) configuration in the target compound creates distinct conformational constraints compared to (2S,4S) isomers (e.g., 4-phenoxy or 4-benzyl derivatives).
- Example: (2S,4S)-4-benzylpyrrolidine-2-carboxylic acid (CAS 1334671-66-7) exhibits enhanced π-π stacking due to the benzyl group but reduced solubility .
Functional Group Modifications
Palmitamido Substituent
- Compound : (2S,4S)-1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-palmitamidopyrrolidine-2-carboxylic acid
- CAS No.: 458547-19-8
- Molecular Weight : 590.81 g/mol
- Key Differences :
Difluoro-Methoxy Substituent
Comparative Data Table
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